3-(Cyclohexylmethyl)-1,2-oxazol-5-amine
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Synthesis of Macrocyclic Structures
The compound 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine can be used in the synthesis of macrocyclic structures like cyclophanes with oxazole fragments. This process involves sequential treatment with acyl chloride and primary or secondary amines, leading to the formation of compounds with two acrylonitrile fragments. The synthesized macrocyclic structures exhibit high spatial symmetry, as confirmed by NMR spectra and HPLC-MS data (Merzhyievskyi et al., 2020).
Use in Organic Synthesis
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine plays a role in organic synthesis, especially in the synthesis of heterocycles. It acts as a synthon for α-metalated primary amines and can add to polar double bonds, forming various heterocycles. This compound is also crucial in the synthesis of amino acids and various heterocyclic compounds like 2-oxazolines and 2-thiazolines (Schöllkopf, 1979).
Electrophilic Aminations
This compound is useful in electrophilic aminations, enabling the synthesis of diverse nitrogen-containing compounds. These include azines, hydrazines, diaziridines, and N-aminopeptides. The versatility of this compound in electrophilic aminations expands its application in the synthesis of various nitrogen-rich organic compounds (Andreae & Schmitz, 1991).
Green Chemistry Applications
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine is also significant in green chemistry. It's involved in metal- and oxidant-free synthesis processes, such as the synthesis of fully substituted 1H-1,2,4-triazol-3-amines. This showcases its role in environmentally friendly and sustainable chemistry practices (Guo et al., 2021).
Safety And Hazards
This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.
Future Directions
This involves looking at the potential applications of the compound and areas where further research is needed.
properties
IUPAC Name |
3-(cyclohexylmethyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYCEYGASXWBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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